REACTION_CXSMILES
|
[NH3:1].[Cl:2][C:3]1[C:8](=[O:9])[NH:7][C:6]([C:10]([O:12]CC)=O)=[CH:5][CH:4]=1>>[Cl:2][C:3]1[C:8](=[O:9])[NH:7][C:6]([C:10]([NH2:1])=[O:12])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(NC1=O)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(NC1=O)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |